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Introduction to L319
L319 is a second-generation ionizable cationic lipidoid integral to the formulation of lipid

nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) in vaccine development.[1][2]

Its biodegradable nature, attributed to ester bonds in its structure, contributes to improved

tolerability and potency compared to earlier ionizable lipids such as DLin-MC3-DMA (MC3).[3]

[4][5] L319-formulated LNPs have demonstrated significant potential in eliciting robust humoral

and cellular immune responses, making them a valuable tool in the development of next-

generation mRNA vaccines.[6][7] A fluorinated derivative, F-L319, has also been developed

and used in hybrid formulations with L319 to further enhance mRNA delivery.

Mechanism of Action
L319 plays a crucial role in the effective delivery of mRNA payloads into the cytoplasm of target

cells. The ionizable nature of L319 allows for the efficient encapsulation of negatively charged

mRNA at a low pH during LNP formulation. Upon administration and uptake into the endosome

of antigen-presenting cells (APCs), the acidic environment of the endosome protonates the

amine headgroup of L319. This charge reversal is believed to disrupt the endosomal

membrane, facilitating the release of the mRNA cargo into the cytoplasm where it can be

translated into the target antigen.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b8181924?utm_src=pdf-interest
https://www.benchchem.com/product/b8181924?utm_src=pdf-body
https://www.benchchem.com/product/b8181924?utm_src=pdf-body
https://pdfs.semanticscholar.org/9a0f/8e7280f99f3f16759d3d475f3b753a245e5d.pdf?skipShowableCheck=true
https://www.mdpi.com/1422-0067/24/3/2700
https://www.biorxiv.org/content/10.1101/2022.01.08.475499v2.full.pdf
https://www.youtube.com/watch?v=4RZ9n-xW2to
https://www.youtube.com/watch?v=NjNv3NXE4Wg
https://www.benchchem.com/product/b8181924?utm_src=pdf-body
https://www.researchgate.net/figure/Comparison-of-MC3-KC2-and-L319-LNPs-in-mice-and-NHPs-with-unmodified-and-1MpU-modified_fig2_370610103
https://pmc.ncbi.nlm.nih.gov/articles/PMC12006303/
https://www.benchchem.com/product/b8181924?utm_src=pdf-body
https://www.benchchem.com/product/b8181924?utm_src=pdf-body
https://www.benchchem.com/product/b8181924?utm_src=pdf-body
https://www.benchchem.com/product/b8181924?utm_src=pdf-body
https://www.benchchem.com/product/b8181924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8181924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation: Efficacy of L319-formulated
mRNA Vaccines
The following tables summarize the quantitative data on the immunogenicity of L319-LNP

formulated mRNA vaccines from preclinical studies.

Table 1: Hemagglutination Inhibition (HI) Titers in Mice and Non-Human Primates (NHPs)

Immunized with Influenza HA mRNA-LNPs[6]

Animal Model
LNP
Formulation

mRNA
Modification

Mean HI Titer
(Post-Prime)

Mean HI Titer
(Post-Boost)

BALB/c Mice L319
Unmodified

(UNR)
~400 ~1600

L319

1-

methylpseudouri

dine (MNR)

~800 ~3200

MC3
Unmodified

(UNR)
~400 ~1600

MC3

1-

methylpseudouri

dine (MNR)

~800 ~3200

Cynomolgus

Macaques
L319

1-

methylpseudouri

dine (MNR)

~400 ~3200

MC3

1-

methylpseudouri

dine (MNR)

~400 ~2600

Table 2: Antigen-Specific T-Cell Responses in BALB/c Mice Immunized with HIV Env mRNA-

L319 LNPs[7]
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T-Cell Population Cytokine Profile Response

CD4+ T-cells IL-2+, TNF-α+, IFN-γ+
Polyfunctional response

induced

CD8+ T-cells CD107a+, TNF-α+, IFN-γ+
Polyfunctional response

induced

CD4+ T-cells Bcl6+, IFN-γ+

Increased numbers of T

follicular helper (Tfh) cell-like

cells

Experimental Protocols
Protocol 1: Formulation of L319-mRNA Lipid
Nanoparticles via Microfluidic Mixing
This protocol describes the general procedure for formulating L319-containing LNPs

encapsulating mRNA using a microfluidic mixing device.

Materials:

L319 (ionizable lipid)

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

mRNA encoding the antigen of interest in citrate buffer (pH 4.0)

Ethanol (200 proof)

Microfluidic mixing device and cartridges

Syringes and tubing

Procedure:
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Prepare the Lipid-Ethanol Solution:

Dissolve L319, DSPC, cholesterol, and DMG-PEG 2000 in 200 proof ethanol at the

desired molar ratio (e.g., 50:10:38.5:1.5).

Ensure complete dissolution of all lipid components.

Prepare the mRNA-Aqueous Solution:

Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration.

Microfluidic Mixing:

Set up the microfluidic mixing instrument according to the manufacturer's instructions.

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into

another.

Connect the syringes to the microfluidic cartridge.

Initiate the mixing process at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase).

Dialysis and Concentration:

Collect the resulting LNP solution.

Perform dialysis against phosphate-buffered saline (PBS) pH 7.4 to remove ethanol and

unencapsulated mRNA.

Concentrate the LNP formulation if necessary using an appropriate method (e.g.,

centrifugal filtration).

Characterization:

Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering

(DLS).

Measure the zeta potential to assess surface charge.
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Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g.,

RiboGreen assay).

Protocol 2: In Vivo Immunization of Mice with L319-
mRNA LNP Vaccine
This protocol outlines a general procedure for immunizing mice to evaluate the immunogenicity

of an L319-formulated mRNA vaccine.

Materials:

L319-mRNA LNP vaccine formulation

Sterile PBS (pH 7.4)

BALB/c mice (6-8 weeks old)

Insulin syringes with appropriate gauge needles

Procedure:

Vaccine Preparation:

Dilute the L319-mRNA LNP vaccine formulation to the desired concentration in sterile

PBS.

Immunization Schedule:

Administer the vaccine via intramuscular (IM) injection into the quadriceps or intradermal

(ID) injection.

A typical prime-boost regimen consists of two immunizations administered 3-4 weeks

apart.

The volume of injection should be appropriate for the route of administration (e.g., 50 µL

for IM).

Blood and Tissue Collection:
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Collect blood samples via submandibular or retro-orbital bleeding at specified time points

(e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost) to obtain serum for

antibody analysis.

At the end of the study, euthanize the mice and harvest spleens for T-cell analysis.

Protocol 3: Enzyme-Linked Immunosorbent Assay
(ELISA) for Antigen-Specific Antibody Titers
This protocol provides a framework for quantifying antigen-specific IgG antibodies in the serum

of immunized mice.

Materials:

Recombinant antigen

High-binding 96-well ELISA plates

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA)

Wash buffer (e.g., PBS with 0.05% Tween-20)

Mouse serum samples

HRP-conjugated anti-mouse IgG secondary antibody

TMB substrate

Stop solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Antigen Coating:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8181924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilute the recombinant antigen to an optimal concentration (e.g., 1-2 µg/mL) in coating

buffer.

Add 100 µL of the antigen solution to each well of the ELISA plate.

Incubate overnight at 4°C.

Blocking:

Wash the plate three times with wash buffer.

Add 200 µL of blocking buffer to each well.

Incubate for 1-2 hours at room temperature.

Serum Incubation:

Wash the plate three times with wash buffer.

Prepare serial dilutions of the mouse serum samples in blocking buffer.

Add 100 µL of the diluted serum to the appropriate wells.

Incubate for 2 hours at room temperature.

Secondary Antibody Incubation:

Wash the plate five times with wash buffer.

Dilute the HRP-conjugated anti-mouse IgG secondary antibody in blocking buffer

according to the manufacturer's recommendation.

Add 100 µL of the diluted secondary antibody to each well.

Incubate for 1 hour at room temperature.

Development and Detection:

Wash the plate five times with wash buffer.
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Add 100 µL of TMB substrate to each well.

Incubate in the dark until a color change is observed.

Add 100 µL of stop solution to each well.

Read the absorbance at 450 nm using a microplate reader.

The antibody titer is typically defined as the reciprocal of the highest serum dilution that

gives a signal above a predetermined cutoff.

Protocol 4: Enzyme-Linked Immunospot (ELISpot)
Assay for Antigen-Specific T-Cell Responses
This protocol describes the detection of antigen-specific IFN-γ secreting T-cells from the

spleens of immunized mice.

Materials:

ELISpot plates pre-coated with anti-mouse IFN-γ antibody

Spleens from immunized and control mice

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-

mercaptoethanol

Antigenic peptide pool or recombinant protein

Concanavalin A (positive control)

Biotinylated anti-mouse IFN-γ detection antibody

Streptavidin-HRP

AEC substrate solution

ELISpot plate reader
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Procedure:

Splenocyte Preparation:

Aseptically remove spleens from immunized and control mice.

Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer.

Lyse red blood cells using ACK lysis buffer.

Wash the splenocytes with complete RPMI medium and resuspend to a concentration of

2-5 x 10⁶ cells/mL.

Cell Stimulation:

Add 2 x 10⁵ to 5 x 10⁵ splenocytes per well to the pre-coated ELISpot plate.

Add the antigenic peptide pool or recombinant protein to the respective wells at a

predetermined optimal concentration.

Include wells with medium alone (negative control) and Concanavalin A (positive control).

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Detection of Spots:

Wash the plate with PBS and then with wash buffer.

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room

temperature.

Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

Wash the plate and add the AEC substrate solution. Incubate until distinct spots develop.

Stop the reaction by washing with distilled water.

Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8181924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the plate to dry completely.

Count the number of spot-forming cells (SFCs) using an automated ELISpot reader.

Express the results as SFCs per million splenocytes.

Signaling Pathways and Experimental Workflows
Innate Immune Signaling Pathways Activated by L319-
LNP mRNA Vaccines
LNP-formulated mRNA vaccines are recognized by the innate immune system, which is crucial

for initiating a robust adaptive immune response. The LNP component itself can act as an

adjuvant. Studies have indicated that ionizable lipid nanoparticles can activate Toll-like

Receptor 4 (TLR4).[8][9] Furthermore, the mRNA cargo can be sensed by endosomal TLRs

(TLR7/8) and cytosolic sensors like RIG-I and MDA5, which can lead to the activation of the

STING (Stimulator of Interferon Genes) pathway.[3][10]
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Caption: Innate immune signaling pathways activated by L319-LNP mRNA vaccines.

Experimental Workflow for L319-mRNA Vaccine
Development and Evaluation
The following diagram illustrates a typical workflow for the development and preclinical

evaluation of an L319-formulated mRNA vaccine.
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Caption: Experimental workflow for L319-mRNA vaccine development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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